

2-Methyl-3-phenylbenzoic Acid: Technical Guide & Properties Profile

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Compound of Interest

Compound Name: 2-Methyl-3-phenylbenzoic acid

CAS No.: 115363-11-6

Cat. No.: B175273

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Part 1: Executive Summary & Chemical Identity

2-Methyl-3-phenylbenzoic acid (CAS: 115363-11-6) is a sterically congested biphenyl derivative primarily recognized in environmental toxicology and drug metabolism as the major hydrolysis metabolite of the pyrethroid insecticide Bifenthrin. Beyond its role as a biomarker, it serves as a valuable "privileged scaffold" in medicinal chemistry, offering a rigidified biphenyl core with specific ortho-substitution that restricts conformational freedom—a critical feature for designing ligands with high receptor specificity.

Chemical Identity Table

Property	Detail
IUPAC Name	2-Methyl-[1,1'-biphenyl]-3-carboxylic acid
Common Synonyms	3-(2-Methylphenyl)benzoic acid; Bifenthrin Acid; BP Acid
CAS Number	115363-11-6
Molecular Formula	C ₁₄ H ₁₂ O ₂
Molecular Weight	212.25 g/mol
SMILES	<chem>CC1=C(C(=CC=C1)C2=CC=CC=C2)C(=O)O</chem>
Key Role	Bifenthrin Metabolite (Biomarker), Synthetic Intermediate

Part 2: Physicochemical Properties & Structural Analysis[6]

Structural Logic & Steric Environment

The molecule features a benzoic acid core substituted at the ortho position (C2) with a methyl group and at the meta position (C3) with a phenyl ring. This specific 1,2,3-substitution pattern creates a "sandwiched" steric environment.

- **The Ortho-Effect:** The C2-methyl group exerts significant steric pressure on both the C1-carboxylic acid and the C3-phenyl ring.
- **Conformational Twist:** To minimize steric clash between the C2-methyl and the ortho-hydrogens of the C3-phenyl ring, the two aromatic systems twist out of coplanarity. This results in a non-planar, chiral conformation (atropisomerism), though the barrier to rotation is typically too low for isolation of enantiomers at room temperature.
- **Solubility:** The lipophilic biphenyl core competes with the hydrophilic carboxylic acid, resulting in low water solubility but high solubility in organic solvents (DMSO, Methanol, Chloroform).

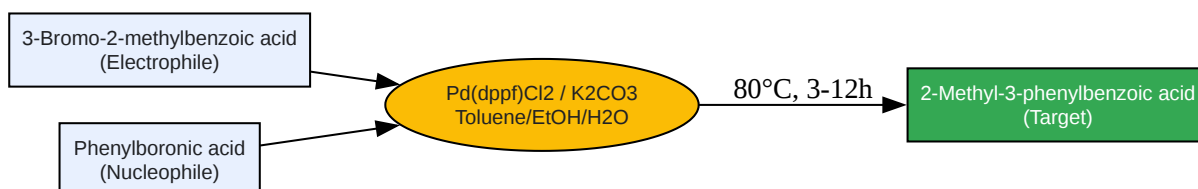
Property Data Table

Parameter	Value / Range	Note
Physical State	Solid (Crystalline powder)	Typically off-white to beige.[1] [2]
Melting Point	140–160 °C (Predicted)	Experimental values vary by crystal form; analogous 3-phenylbenzoic acid melts at 166°C.
pKa (Acid)	4.2 ± 0.2 (Predicted)	Slightly weaker than benzoic acid due to steric inhibition of resonance.
LogP (Octanol/Water)	3.8 – 4.1	Highly lipophilic; readily crosses biological membranes.
Solubility	DMSO (>20 mg/mL), Methanol	Poor water solubility (<0.1 mg/mL) without pH adjustment.

Part 3: Synthetic Methodology (Suzuki-Miyaura Coupling)

The most robust route to **2-methyl-3-phenylbenzoic acid** is the Suzuki-Miyaura cross-coupling of a 3-halo-2-methylbenzoic acid derivative with phenylboronic acid. The presence of the ortho-methyl group on the aryl halide requires a catalyst system capable of oxidative addition into a sterically hindered center.

Reaction Scheme Visualization



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Figure 1: Palladium-catalyzed synthesis pathway via Suzuki coupling.[3]

Detailed Experimental Protocol

Note: This protocol is adapted for sterically hindered substrates.

Reagents:

- 3-Bromo-2-methylbenzoic acid (1.0 equiv)
- Phenylboronic acid (1.2 equiv)[3][4]
- Palladium catalyst: Pd(dppf)Cl₂[5][3][6]·CH₂Cl₂ (3-5 mol%)
- Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)[4]
- Solvent: Toluene : Ethanol : Water (4:1:1 ratio)

Procedure:

- Inert Atmosphere: Charge a reaction flask with 3-bromo-2-methylbenzoic acid, phenylboronic acid, and K₂CO₃. Evacuate and backfill with Nitrogen or Argon (3 cycles).
- Solvent Addition: Add the degassed solvent mixture (Toluene/EtOH/H₂O).
- Catalyst Addition: Add Pd(dppf)Cl₂ quickly under positive inert gas pressure.
- Reflux: Heat the mixture to 80–90°C with vigorous stirring. Monitor by HPLC/TLC. The reaction typically requires 3–12 hours due to the steric hindrance of the methyl group.
- Work-up:
 - Cool to room temperature.[1][6]
 - Dilute with Ethyl Acetate and water.
 - Critical Step: Acidify the aqueous layer to pH ~3 with 1N HCl (to ensure the product is in the free acid form, not the carboxylate salt).

- Extract the aqueous layer with Ethyl Acetate (3x).[4]
- Dry organic layers over Na₂SO₄ and concentrate.[3][4][7][8]
- Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes:Ethyl Acetate gradient).

Part 4: Applications in Toxicology & Drug Development

Bifenthrin Biomarker (Toxicology)

This compound is the definitive urinary metabolite of Bifenthrin, a widely used Type I pyrethroid insecticide.

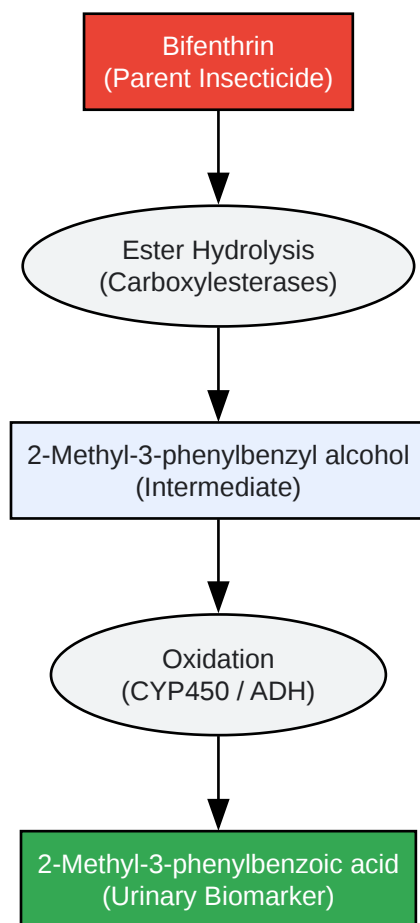
- Metabolic Pathway: Bifenthrin undergoes ester hydrolysis mediated by carboxylesterases. The "alcohol" portion (2-methyl-3-phenylbenzyl alcohol) is rapidly oxidized to the corresponding carboxylic acid—**2-methyl-3-phenylbenzoic acid**.
- Analytical Utility: It is used in human biomonitoring studies to assess exposure to pyrethroids. Detection is typically performed via GC-MS (after derivatization to methyl ester) or LC-MS/MS.

Medicinal Chemistry (Scaffold Design)

The "biphenyl carboxylic acid" moiety is a privileged structure found in Angiotensin II Receptor Blockers (ARBs) like Valsartan and Telmisartan.

- Bioisosterism: The **2-methyl-3-phenylbenzoic acid** scaffold offers a unique vector for substituents. The methyl group locks the conformation, potentially increasing binding affinity by reducing the entropy penalty upon binding to a receptor.
- Fragment-Based Drug Discovery: It serves as a high-quality "fragment" for screening against GPCRs, particularly those recognizing lipophilic anionic ligands.

Metabolic Pathway Diagram



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Figure 2: Metabolic generation of **2-Methyl-3-phenylbenzoic acid** from Bifenthrin.

Part 5: Safety & Handling (SDS Summary)

While specific toxicological data for this isolated isomer is limited, it should be handled with the standard precautions for benzoic acid derivatives and pyrethroid metabolites.

- Hazard Statements (GHS):
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Handling: Use in a fume hood. Avoid dust formation.

- Storage: Store at room temperature (15-25°C) in a tightly sealed container. Stable under normal conditions.

Part 6: References

- PubChem.**2-Methyl-3-phenylbenzoic acid** (Compound Summary). National Library of Medicine. [[Link](#)]
- Veeprho.**2-Methyl-3-phenylbenzoic Acid-D5 Methyl Ester** (Analytical Standard).[9][[Link](#)]
- Royal Society of Chemistry.Scalable synthesis of biphenyl derivatives via Suzuki Coupling. [[Link](#)]

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